molecular formula C9H13N3O B1593124 1-(Pyrimidin-2-yl)piperidin-3-ol CAS No. 419556-92-6

1-(Pyrimidin-2-yl)piperidin-3-ol

Cat. No. B1593124
M. Wt: 179.22 g/mol
InChI Key: SYOISXHHGFMSQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol involves the condensation of a pyrimidine precursor with a piperidine intermediate. While specific synthetic routes may vary, researchers have successfully prepared this compound through rational design and efficient synthetic methodologies. Notably, recent advances have led to the development of novel derivatives with improved biological activities .

Scientific Research Applications

Crystal Structure and Electronic Properties

The crystal structures and electronic properties of compounds related to 1-(Pyrimidin-2-yl)piperidin-3-ol have been extensively studied. For instance, compounds like 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol have been analyzed using X-ray diffraction, revealing insights into the inclination of phenyl rings and the delocalization of the piperidine nitrogen lone pair. These structural properties are crucial in understanding the interaction of these compounds with biological targets (Georges et al., 1989).

Anti-Angiogenic and DNA Cleavage Activities

Studies on compounds closely related to 1-(Pyrimidin-2-yl)piperidin-3-ol, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial for their potential use as anticancer agents, indicating their role in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Anticancer Activities

Certain 1,3-dialkylated-pyrimidin-2,4-diones, which are structurally related to 1-(Pyrimidin-2-yl)piperidin-3-ol, have shown significant anti-cancer activities against various human tumor cell lines. The structural components such as the piperidine/pyrrolidine group and benzoyl group play a critical role in enhancing these anti-cancer activities (Singh & Paul, 2006).

Synthesis and Antibacterial Activities

The synthesis and antibacterial activities of pyrimidine imines and thiazolidinones containing piperidine structures have been explored. These compounds demonstrate notable antibacterial properties, underscoring the potential of 1-(Pyrimidin-2-yl)piperidin-3-ol derivatives in antibacterial applications (Merugu et al., 2010).

Antimicrobial and Larvicidal Activities

Derivatives of 2-hydroxypyrrolidine/piperidine, closely related to 1-(Pyrimidin-2-yl)piperidin-3-ol, have been synthesized and evaluated for their antibacterial, anticancer, and larvicidal effects. These studies highlight the potential of thesecompounds in addressing microbial infections and in pest control applications. For instance, compounds like 1-(quinolin-3-yl) pyrrolidin-2-ol and 1-(pyridin-4-yl) pyrrolidin-2-ol have shown significant antibacterial and larvicidal activities, suggesting their effectiveness against bacterial strains and mosquito larvae (Suresh, Padusha, & Raja, 2016).

Synthesis and Antimicrobial Activities of Piperidine-Triazine Derivatives

Research has been conducted on the synthesis of novel compounds such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which have demonstrated significant in vitro antimicrobial activities against various microbial strains. This suggests the potential of pyrimidine-piperidine derivatives in the development of new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Inhibition of Corrosion

Piperidine derivatives have been studied for their potential in inhibiting the corrosion of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of these derivatives, indicating their potential application in corrosion prevention (Kaya et al., 2016).

Potential as Anti-inflammatory Agents

Novel series of pyrimidine derivatives, including those with piperidine substitutions, have been synthesized and evaluated for anti-inflammatory activity. Some of these compounds have shown significant results in reducing inflammation in in vivo tests, suggesting their potential use in developing new anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).

properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOISXHHGFMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10636011
Record name 1-(Pyrimidin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)piperidin-3-ol

CAS RN

419556-92-6
Record name 1-(Pyrimidin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Ho, CL Raston, KA Stubbs - European Journal of Organic …, 2016 - Wiley Online Library
The vortex fluidic device (VFD) is effective in modulating the synthesis of pyrimidine and quinoxaline‐based compounds at room temperature and in high yield. The formation of the C–N …
AS Rowan, TS Moody, RM Howard… - Tetrahedron …, 2013 - Elsevier
Libraries of highly enantioenriched secondary alcohols in both enantiomeric forms were synthesised by enzymatic reduction of their parent ketones using selectAZyme™ carbonyl …
Number of citations: 36 www.sciencedirect.com

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